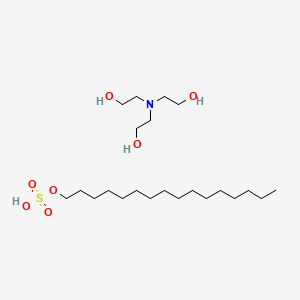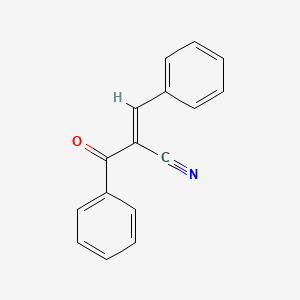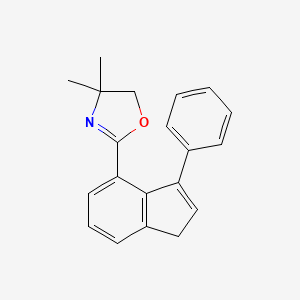![molecular formula C9H10N2O3S B14166897 S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate CAS No. 5450-09-9](/img/structure/B14166897.png)
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.2523 g/mol This compound is known for its unique structure, which includes a carbamothioate group attached to a 3-hydroxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives
科学的研究の応用
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . This can help alleviate symptoms associated with the disease. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate include:
3-[(4-hydroxyphenyl)amino]propanoic acid: Known for its antioxidant and anticancer properties.
(S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: Used in life sciences research.
L-Tyrosine: An amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
What sets this compound apart is its unique carbamothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
5450-09-9 |
|---|---|
分子式 |
C9H10N2O3S |
分子量 |
226.25 g/mol |
IUPAC名 |
S-[2-(3-hydroxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)15-5-8(13)11-6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,14)(H,11,13) |
InChIキー |
GYOOMWUZGBLRQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


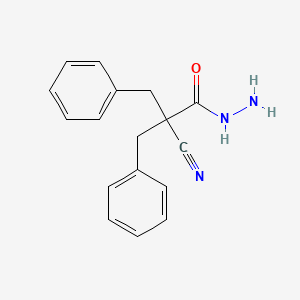
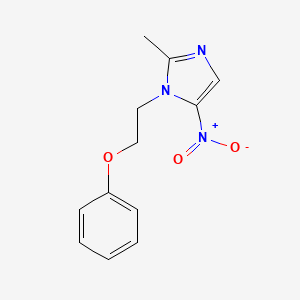
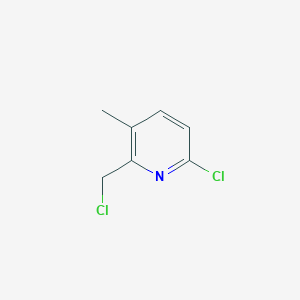
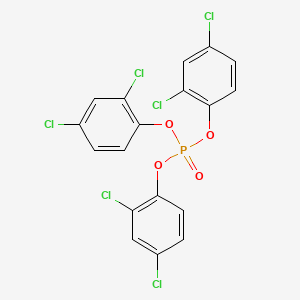

![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
